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Cat. No.: S559713

Indication & Rationale

This combination was investigated for patients with advanced or metastatic Microsatellite Stable (MSS)
or mismatch repair proficient (p)MMR) Colorectal Cancer (CRC) [1]. The scientific rationale explored
whether vicriviroc, a C-C motif chemokine receptor 5 (CCR5) antagonist, could modulate the tumor
microenvironment to enhance the efficacy of pembrolizumab, an anti-PD-1 monoclonal antibody [1]. This
approach aimed to overcome the known resistance of MSS/pMMR colorectal cancer to PD-1 checkpoint

inhibitor monotherapy [1].

Trial Outcomes Summary

The table below summarizes the key efficacy and safety outcomes from the Phase 2 trial.

Vicriviroc 150 mg +
Pembrolizumab

Outcome Measure Vicriviroc 250 mg + Pembrolizumab

Objective Response 5% (95% ClI, 0.1%-24.9%) 5% (95% ClI, 0.1%-24.9%)
Rate (ORR)

Best Overall No complete responses; 1 No complete responses; 1 partial response
Response partial response

Dose-Limiting None reported 2 patients experienced DLTs (Grade 4
Toxicities (DLTS) encephalopathy and Grade 4 pneumonitis)
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Vicriviroc 150 mg + L -
Outcome Measure . Vicriviroc 250 mg + Pembrolizumab
Pembrolizumab

General Safety Manageable toxicity Manageable toxicity, though with noted serious
Profile DLTs

Patient Selection & Eligibility Criteria

Successful application of this protocol requires strict adherence to the patient selection criteria defined in the

clinical trial.

Key Inclusion Criteria [2]:

e Diagnosis: Histologically confirmed, locally advanced, unresectable, or metastatic MSS CRC.

¢ Prior Therapy: Must have been previously treated with standard therapies, including
fluoropyrimidine, oxaliplatin, and irinotecan. Patients must have either received, been intolerant
to, or been ineligible for all other treatments known to confer clinical benefit.

e Disease Status: Measurable disease as per RECIST 1.1 criteria.

e Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of O or 1.

¢ Tissue Sample: Availability of archival or newly obtained tumor tissue biopsy.

Key Exclusion Criteria [2]:

¢ Active autoimmune disease requiring systemic treatment in the past 2 years.

e Known active central nervous system (CNS) metastases and/or carcinomatous meningitis.

e History of or current non-infectious pneumonitis that required steroids.

e Known history of human immunodeficiency virus (HIV), hepatitis B, or active hepatitis C virus
infection.

e Prior therapy with any CCR5 antagonist (e.g., maraviroc) or any anti-PD-1, anti-PD-L1, or anti-PD-L2
agent.

Detailed Experimental Protocol

Treatment Regimen and Dosing

This was an open-label study where patients were randomized to one of two dose groups [1]:
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e Group A: Vicriviroc 150 mg orally, once daily + Pembrolizumab 200 mg intravenously, every 3
weeks.

¢ Group B: Vicriviroc 250 mg orally, once daily + Pembrolizumab 200 mg intravenously, every 3
weeks.

Pembrolizumab was administered for up to 35 cycles (approximately 2 years) [1]. The protocol allowed for

pre-medication for pembrolizumab infusion-related reactions per institutional standards.

Assessment Methodologies

Primary Endpoints [1]:

o Efficacy: Objective Response Rate (ORR) as assessed by the investigator per RECIST v1.1.
o Safety:
o Incidence of Dose-Limiting Toxicities (DLTS).
o Incidence and severity of Adverse Events (AES), graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
o Discontinuations due to AEs.

Recommended Assessment Schedule:

e Tumor Imaging: CT or MRI scans should be performed at baseline and then regularly, typically every
6-9 weeks, per RECIST v1.1 guidelines to evaluate objective response and progression.

e Safety Monitoring: Continuous monitoring for Adverse Events (AEs) and specific vigilance for
immune-mediated Adverse Reactions (imARs) associated with pembrolizumab. This includes regular
clinical evaluations and laboratory tests (e.g., liver enzymes, creatinine, thyroid function) [3].

Critical Safety Notes

e Pembrolizumab Warnings: Pembrolizumab can cause severe and fatal immune-mediated adverse
reactions affecting any organ system (e.g., pneumonitis, colitis, hepatitis, endocrinopathies) [3].
These require close monitoring and prompt management with corticosteroids and/or other
immunosuppressants, which may necessitate withholding or permanent discontinuation of the drug
[3].

¢ Vicriviroc Dosing: The 250 mg dose cohort observed severe DLTs (Grade 4 encephalopathy and
pneumonitis) [1]. This indicates a higher risk profile for this dose level.

¢ Drug Interactions: Pembrolizumab has a wide range of potential drug interactions. A dedicated drug
interaction checker should be consulted before and during therapy [4].
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Experimental Workflow

The following diagram illustrates the patient journey through the clinical trial protocol, from screening to

treatment and final assessment.
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Research Conclusions and Future Directions

The combination of vicriviroc and pembrolizumab demonstrated limited clinical efficacy in treating
advanced/metastatic MSS CRC, with an ORR of only 5% in both dose groups [1]. While toxicity was

generally manageable, the occurrence of severe DLTs at the 250 mg vicrivirec dose warrants caution [1].

Subsequent analysis of the trial data led to an update in the drug's Likelihood of Approval (LoA) to 17%
and its Phase Transition Success Rate (PTSR) to 42%, reflecting the challenges in advancing this
particular combination for MSS CRC [5]. Future research should focus on identifying predictive biomarkers
to select patient subpopulations that might benefit from this immunomodulatory strategy, potentially

exploring combinations with other therapeutic modalities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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